1-(Trifluoroacetyl)-L-proline
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Overview
Description
1-(Trifluoroacetyl)-L-proline is a compound that features a trifluoroacetyl group attached to the amino acid L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoroacetyl)-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows: [ \text{L-Proline} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. Advanced techniques like chromatography and crystallization are often employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoroacetyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the trifluoroacetyl group or other functional groups in the molecule.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Trifluoroacetyl)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Trifluoroacetyl)-L-proline exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can act as an electron-withdrawing group, influencing the reactivity of the molecule. This can affect enzyme binding and activity, making the compound useful in the design of enzyme inhibitors.
Comparison with Similar Compounds
1-(Trifluoroacetyl)-D-proline: Similar structure but with the D-enantiomer of proline.
1-(Trifluoroacetyl)-glycine: Similar trifluoroacetyl group but attached to glycine instead of proline.
1-(Trifluoroacetyl)-alanine: Similar trifluoroacetyl group but attached to alanine.
Uniqueness: 1-(Trifluoroacetyl)-L-proline is unique due to the presence of the trifluoroacetyl group on the L-proline backbone. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C7H8F3NO3 |
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Molecular Weight |
211.14 g/mol |
IUPAC Name |
(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13)/t4-/m0/s1 |
InChI Key |
PHJVUZNDIHXSDI-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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